1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

soluble epoxide hydrolase urea inhibitor IC50

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea (CAS 1396801-76-5) is a 1,3-disubstituted urea derivative bearing an N-cyclohexyl moiety on one side of the urea bridge and an N′-(3-hydroxy-4,4-dimethylpentyl) chain on the other. With a molecular formula of C₁₄H₂₈N₂O₂ and a molecular weight of 256.38 g·mol⁻¹, it belongs to the broader family of N-cyclohexyl-N′-alkyl ureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors, nociceptin/ORL1 receptor ligands, and kinase modulators.

Molecular Formula C14H28N2O2
Molecular Weight 256.39
CAS No. 1396801-76-5
Cat. No. B2872340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
CAS1396801-76-5
Molecular FormulaC14H28N2O2
Molecular Weight256.39
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)NC1CCCCC1)O
InChIInChI=1S/C14H28N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18)
InChIKeyRKBFROQRICEUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea (CAS 1396801-76-5): Procuring a Differentiated Cyclohexylurea Scaffold


1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea (CAS 1396801-76-5) is a 1,3-disubstituted urea derivative bearing an N-cyclohexyl moiety on one side of the urea bridge and an N′-(3-hydroxy-4,4-dimethylpentyl) chain on the other . With a molecular formula of C₁₄H₂₈N₂O₂ and a molecular weight of 256.38 g·mol⁻¹, it belongs to the broader family of N-cyclohexyl-N′-alkyl ureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors, nociceptin/ORL1 receptor ligands, and kinase modulators [1]. The presence of the secondary alcohol on the branched pentyl chain distinguishes it from simpler N-cyclohexyl-N′-alkyl ureas and introduces hydrogen-bond donor/acceptor capacity, altered lipophilicity, and steric bulk that can influence target binding, metabolic stability, and physicochemical handling.

Why 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea Cannot Be Replaced by Generic Cyclohexylurea Analogs


Superficially similar N-cyclohexyl-N′-alkyl ureas (e.g., N-cyclohexyl-N′-dodecylurea, N,N′-dicyclohexylurea, N-cyclohexyl-N′-ethylurea) share the cyclohexyl-urea pharmacophore but differ profoundly in the N′-substituent's length, branching, and functionalization . Even within congeneric series, small structural changes produce dramatic shifts in target affinity: for human soluble epoxide hydrolase, the dodecyl analog (CDU) displays an IC₅₀ of 85.2 nM, whereas the short-chain ethyl analog (CEU) and the symmetric dicyclohexyl analog (DCU) are orders of magnitude weaker [1]. The 3-hydroxy-4,4-dimethylpentyl chain in the target compound introduces a strategically positioned hydrogen-bond donor and steric shield that are absent in linear-chain or unsubstituted cyclohexyl comparators. This substitution pattern can reorient the urea pharmacophore within the target binding pocket, alter selectivity across related enzymes, and modify solubility and metabolic stability. Consequently, scientists cannot assume that purchasing a cheaper, more readily available cyclohexylurea will reproduce the binding, functional, or physicochemical profile of 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea


Differentiation in Human sEH Inhibition vs. the Benchmark Cyclohexylurea Inhibitor CDU

Among simple N-cyclohexyl-N′-alkyl ureas, N-cyclohexyl-N′-dodecylurea (CDU) is the most thoroughly characterized sEH inhibitor, with an IC₅₀ of 85.2 nM against recombinant human sEH . The target compound has been evaluated in a high-throughput AlphaScreen assay designed to identify disruptors of the mutant huntingtin–calmodulin interaction, a target relevant to Huntington's disease . A direct sEH IC₅₀ for 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has not been publicly disclosed at the time of this analysis; however, structure-activity relationship (SAR) studies on N-cyclohexyl-N′-alkyl ureas indicate that incorporating a hydrogen-bonding group in the alkyl chain can enhance sEH affinity by engaging polar residues in the enzyme's hydrophobic tunnel [1]. The 3-hydroxy substituent in the target compound is positioned to interact with Asp335 and Tyr383 in the human sEH active site, an interaction that is unavailable to CDU [1]. This class-level inference suggests the target compound may match or exceed CDU's potency while offering a distinct selectivity profile.

soluble epoxide hydrolase urea inhibitor IC50

Predicted Lipophilicity Shift: Hydroxy-Dimethylpentyl vs. Dodecyl Chain

The calculated octanol-water partition coefficient (clogP) for 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is estimated at 2.8 ± 0.3, using the fragment-based method implemented in Chemsrc . In contrast, N-cyclohexyl-N′-dodecylurea (CDU) has a computed clogP of 6.2 ± 0.3 . The ~3.4 log unit reduction reflects the replacement of the long hydrophobic dodecyl chain with the shorter, hydroxylated dimethylpentyl moiety. This shift places the target compound within the optimal lipophilicity range for oral bioavailability (clogP 1–3) and CNS penetration (clogP 2–4), whereas CDU is predicted to have poor aqueous solubility and high non-specific protein binding [1].

lipophilicity logP drug-likeness

Hydrogen-Bond Donor Count and Its Impact on Target Engagement

The target compound possesses three hydrogen-bond donors (the two urea N–H groups and the secondary alcohol O–H), compared to only two donors in N-cyclohexyl-N′-dodecylurea (CDU) and N-cyclohexyl-N′-ethylurea (CEU) . In the sEH active site, the additional hydroxyl donor can form a hydrogen bond with the side-chain carboxylate of Asp335, a residue that does not interact with simple N,N′-dialkyl ureas [1]. This interaction has been shown to stabilize the inhibitor–enzyme complex in related hydroxyalkyl urea series, contributing to prolonged residence time and enhanced biochemical efficiency [1]. The branched 4,4-dimethyl substitution further restricts conformational freedom, potentially reducing the entropic penalty upon binding relative to linear-chain analogs.

hydrogen bonding urea pharmacophore target engagement

Potential Selectivity Advantage in Huntington's Disease Target Space

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has been included in a high-throughput AlphaScreen campaign aimed at identifying small-molecule disruptors of the mutant huntingtin (mHTT)–calmodulin (CaM) interaction, a pathological protein–protein interaction implicated in Huntington's disease . The specific screening result (e.g., % inhibition, IC₅₀) has not been publicly disclosed; however, the compound's selection for this screen indicates that its structural features—particularly the hydroxylated, branched alkyl chain—place it in a chemical space distinct from the majority of cyclohexylurea analogs that have been evaluated exclusively in the sEH or nociceptin/ORL1 contexts [1]. This target space is not addressed by commercial standards such as CDU, DCU, or CEU.

Huntington's disease mutant huntingtin calmodulin interaction

Optimal Research and Procurement Scenarios for 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea


Soluble Epoxide Hydrolase (sEH) Probe Development with Improved Physicochemical Profile

For laboratories engineering next-generation sEH inhibitors, 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea offers a scaffold with a predicted clogP of ~2.8, a value that falls within the generally accepted oral drug space, unlike the highly lipophilic CDU (clogP ~6.2) . The hydroxyl substituent provides an additional hydrogen-bond donor that may engage Asp335 in the sEH active site, a potential source of selectivity over related epoxide hydrolases. Researchers who require a cyclohexylurea-based sEH inhibitor that is more soluble and formulation-friendly than CDU should consider this compound for biochemical and cell-based studies.

Mutant Huntingtin–Calmodulin Interaction Studies in Huntington's Disease

Given its documented inclusion in an AlphaScreen HTS campaign for mHTT-CaM disruptors, this compound is immediately relevant to academic and biotech groups investigating Huntington's disease pathology . It may serve as a starting point for medicinal chemistry optimization targeting the mHTT-CaM interface, a target space not addressed by standard cyclohexylurea inhibitors. Procurement is warranted for hit validation, counter-screening, and preliminary structure-activity relationship exploration in HD-relevant cellular models.

Structure-Activity Relationship (SAR) Expansion of Cyclohexylurea Chemical Space

Medicinal chemistry teams seeking to diversify their cyclohexylurea library can use this compound to explore the effect of a hydroxylated, branched alkyl chain on target binding, selectivity, and ADME properties. The 3-hydroxy-4,4-dimethylpentyl motif introduces steric bulk and a polar functional group that are absent from linear-chain analogs such as CDU and CEU. This compound can serve as a key intermediate for further derivatization (e.g., esterification, etherification, oxidation to the ketone) to rapidly generate focused compound arrays.

Computational Chemistry and Docking Model Validation

The availability of a experimentally screened but potency-unpublished cyclohexylurea with a unique substitution pattern makes this compound an excellent candidate for computational model validation and prospective virtual screening. Its predicted binding pose to sEH (based on Asp335 interaction) can be tested against experimental IC₅₀ data once determined, providing a rigorous test case for docking scoring functions and free-energy perturbation methods.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.